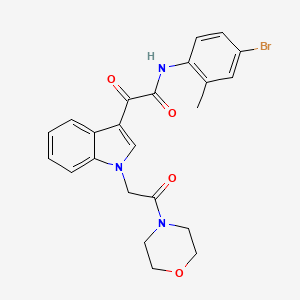
N-(4-bromo-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of compounds with bromo, methylphenyl, morpholino, and oxoacetamide groups is significant due to their potential applications in medicinal chemistry and material science. These compounds often exhibit unique chemical reactions, physical properties, and biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes, including chloroacetylization, bromination, and reactions with morpholine. For instance, one study described the synthesis of related compounds through a one-pot synthesis approach, achieving good yields and confirming structures through spectroscopic techniques like IR, NMR, and single crystal X-ray diffraction (Bai et al., 2011).
Molecular Structure Analysis
Molecular structure analysis often employs density functional theory (DFT) and X-ray diffraction to compare optimized geometric bond lengths and angles with experimental values, providing insight into the molecular conformations and structural stability of these compounds (Bai et al., 2011).
Chemical Reactions and Properties
Compounds containing morpholino and oxoacetamide groups participate in various chemical reactions, including transamination and reactions with cyanothioacetamide, leading to the formation of novel structures with potential biological activities (Dyachenko et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be characterized through spectroscopic and thermal analysis. Studies often explore how these properties influence the compound's application potential in various fields.
Chemical Properties Analysis
Chemical properties analysis focuses on reactivity, stability, and interaction with other molecules. For example, the interaction of morpholine derivatives with other chemical entities can lead to compounds with antimicrobial and hemolytic activity, showcasing the versatility of these chemical structures in synthesizing biologically active molecules (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(4-bromo-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound with potential for various scientific applications, particularly in the synthesis of complex molecules and in the study of molecular structures. The synthesis techniques and structural analyses, such as crystallography and spectroscopy, play crucial roles in understanding its properties and applications. For example, the synthesis and crystal structure analysis of related compounds provide insights into their potential as antimicrobial agents or in the development of new pharmaceuticals (Bai et al., 2011).
Antimicrobial and Antifungal Activities
Compounds with morpholino and acetamide groups have been studied for their antimicrobial and antifungal activities. These studies reveal their potential in developing new antimicrobial agents capable of fighting drug-resistant bacteria and fungi. For instance, derivatives with morpholino groups have shown promising results against a range of microbial species, indicating the potential for the development of new classes of antimicrobials (Gul et al., 2017).
Antitumor Properties
Research into the antitumor properties of related compounds highlights the potential for the development of new anticancer agents. The synthesis of new derivatives and their evaluation in preclinical models provide valuable insights into their efficacy and mechanism of action against various types of cancer cells (Horishny et al., 2020).
Molecular and Supramolecular Assembly
The study of halogenated acetamides has contributed to our understanding of molecular and supramolecular assembly, which is critical in the design of new materials with specific properties. These investigations can lead to applications in nanotechnology, material science, and drug delivery systems, where the precise arrangement of molecules at the nanoscale is crucial (Nayak et al., 2014).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.
Please note that this is a general guide and the specifics may vary depending on the compound and the available resources. Always consult with a qualified professional when working with potentially hazardous substances.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4/c1-15-12-16(24)6-7-19(15)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVHBYHUXHLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
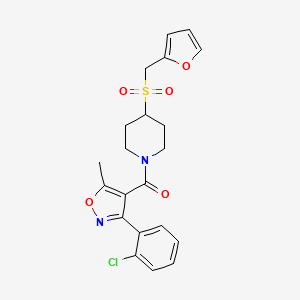
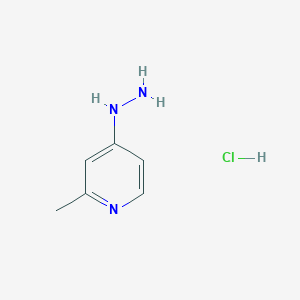
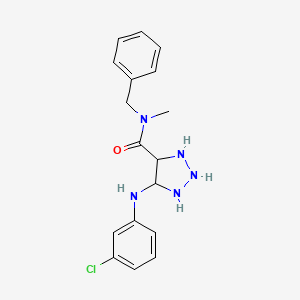
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
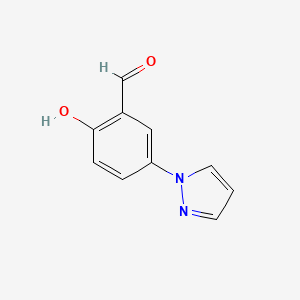
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)
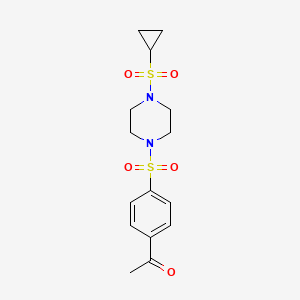
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)
